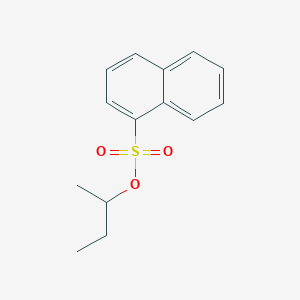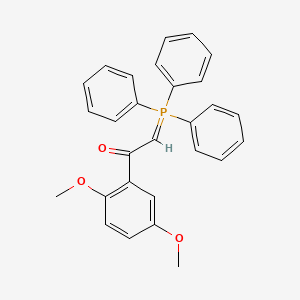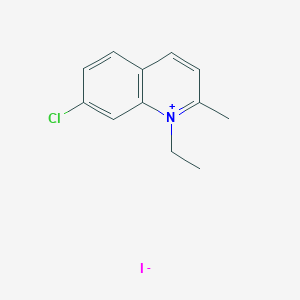
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H13ClIN. It is known for its unique structure, which includes a quinoline ring substituted with chlorine, ethyl, and methyl groups. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide typically involves the alkylation of 7-chloro-2-methylquinoline with ethyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium thiocyanate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 7-Chloroquinoline
- 2-Methylquinoline
Uniqueness
Compared to similar compounds, 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine substitution at the 7-position and the presence of both ethyl and methyl groups make it a versatile compound for various applications.
Propiedades
Número CAS |
654069-86-0 |
|---|---|
Fórmula molecular |
C12H13ClIN |
Peso molecular |
333.59 g/mol |
Nombre IUPAC |
7-chloro-1-ethyl-2-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H13ClN.HI/c1-3-14-9(2)4-5-10-6-7-11(13)8-12(10)14;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VOSAKFGTHSFIOA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=CC2=C1C=C(C=C2)Cl)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


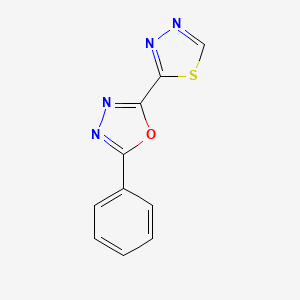
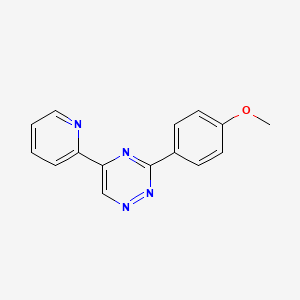
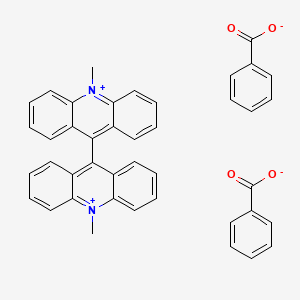
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)



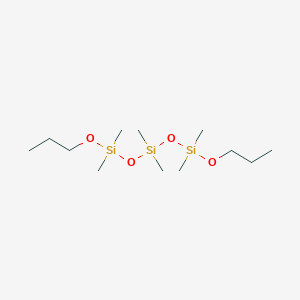
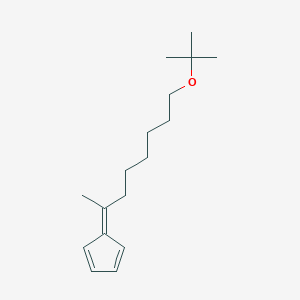
![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
